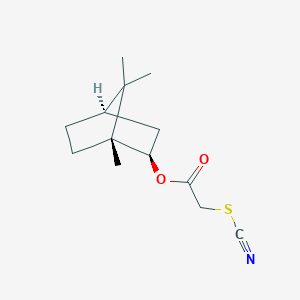
Barium-137
描述
Barium-137 is an isotope of the chemical element barium, which belongs to the alkaline earth metals group in the periodic table. It has an atomic number of 56 and a mass number of 137. This compound is a stable isotope and is one of the naturally occurring isotopes of barium, constituting about 11.23% of natural barium . Barium itself is a soft, silvery metal that is highly reactive and never found in nature as a free element .
准备方法
Synthetic Routes and Reaction Conditions: Barium-137 can be produced through the decay of cesium-137, a radioactive isotope. The process involves the beta decay of cesium-137 to form barium-137m, which is an excited state of this compound. This excited state then decays to the ground state of this compound by emitting gamma radiation .
Industrial Production Methods: In industrial settings, this compound is often obtained from cesium-137 isotope generators. These generators use a solution of cesium chloride, which decays to produce barium-137m. The barium-137m is then “milked” from the generator using an eluting solution, typically a saline solution, to separate it from the parent cesium-137 .
化学反应分析
Types of Reactions: Barium-137, like other barium isotopes, can undergo various chemical reactions, including:
Oxidation: Barium reacts with oxygen to form barium oxide (BaO).
Reduction: Barium can be reduced from its compounds using strong reducing agents.
Substitution: Barium can participate in substitution reactions, particularly in its ionic form.
Common Reagents and Conditions:
Oxidation: Barium reacts with oxygen at elevated temperatures to form barium oxide.
Reduction: Strong reducing agents like hydrogen gas can reduce barium compounds to elemental barium.
Substitution: Barium ions can be substituted in reactions involving other alkaline earth metals.
Major Products:
Oxidation: Barium oxide (BaO)
Reduction: Elemental barium (Ba)
Substitution: Various barium salts, depending on the reactants used.
科学研究应用
Barium-137 has several important applications in scientific research:
Chemistry: Used as a tracer in various chemical experiments to study reaction mechanisms and pathways.
Biology: Utilized in biological research to investigate cellular processes and metabolic pathways.
Medicine: Employed in medical imaging as a contrast agent, particularly in gastrointestinal studies.
Industry: Used in the production of ceramics, glass, and other materials due to its unique properties.
作用机制
The mechanism by which barium-137 exerts its effects is primarily through its radioactive decay. The decay of barium-137m to this compound involves the emission of gamma radiation, which can be detected and measured using various instruments. This property makes this compound useful in applications such as medical imaging and scientific research .
相似化合物的比较
Barium-138: The most abundant isotope of barium, constituting about 72% of natural barium.
Barium-136: Another stable isotope of barium, making up about 7.9% of natural barium.
Barium-135: A stable isotope with a natural abundance of about 6.59%.
Uniqueness of Barium-137: this compound is unique due to its intermediate abundance and its use in various scientific applications. Unlike barium-138, which is more abundant, this compound is particularly valuable in research due to its radioactive properties and the ability to trace its decay pathways .
属性
IUPAC Name |
barium-137 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJWYNOEDNPEQ-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[137Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161173 | |
| Record name | Barium, isotope of mass 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.905827 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-97-0 | |
| Record name | Barium, isotope of mass 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium, isotope of mass 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)


